4-Acetyl-2-(acetylaminomethyl)thiazole
Description
Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences
The thiazole moiety is a cornerstone in medicinal chemistry and materials science. nih.govnih.gov Its significance stems from its presence in numerous natural products, including vitamin B1 (thiamine), and its role as a key structural motif in many synthetic drugs. nih.govresearchgate.net The thiazole ring's aromaticity and the presence of heteroatoms make it capable of participating in various chemical reactions, allowing for the synthesis of complex molecules. nih.gov The nitrogen and sulfur atoms can also act as coordination sites for metal ions, a property that is exploited in catalysis and materials science. researchgate.net
The versatility of the thiazole nucleus is demonstrated by its presence in a wide array of pharmaceuticals with diverse therapeutic actions, including antimicrobial, antiviral, antifungal, and anticancer agents. researchgate.netresearchgate.net The stability of the thiazole ring, coupled with its ability to form hydrogen bonds and engage in pi-stacking interactions, makes it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. bohrium.com
Overview of Substituted Thiazole Derivatives in Advanced Research
The functionalization of the thiazole ring at its various positions has led to the development of a multitude of derivatives with significant potential in advanced research. nih.govbohrium.com The introduction of different substituents can dramatically alter the physicochemical and biological properties of the parent thiazole molecule. nih.gov For instance, the substitution pattern on the thiazole ring has been shown to be crucial for the cytotoxic activity of certain anticancer agents. nih.gov
Substituted thiazoles are actively being investigated for a wide range of therapeutic applications. Research has shown that these derivatives can exhibit potent activities, including but not limited to:
Anticancer Activity: Many thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. wisdomlib.org For example, some substituted thiazoles have been shown to inhibit tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy. nih.gov
Antimicrobial Activity: The thiazole ring is a key component of some antibiotics, and novel thiazole derivatives continue to be explored for their antibacterial and antifungal properties. researchgate.netnih.gov
Anti-inflammatory Activity: Certain substituted thiazoles have demonstrated significant anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory diseases. globalresearchonline.net
Antiviral Activity: The thiazole scaffold is present in some antiviral drugs, and research is ongoing to develop new thiazole-based compounds to combat viral infections. mdpi.com
The following interactive data table provides examples of well-researched substituted thiazole derivatives and their primary areas of advanced research:
| Compound Name | Substituents | Key Research Area(s) |
| Dasatinib | 2-amino, 4-methyl, 5-chloro, N-(2-chloro-6-methylphenyl) | Anticancer (Leukemia) |
| Ritonavir | Complex side chains at positions 2 and 5 | Antiviral (HIV) |
| Meloxicam | 4-hydroxy, 2-methyl, N-(5-methyl-2-thiazolyl) | Anti-inflammatory (Arthritis) |
| Abafungin | Complex side chain at position 2 | Antifungal |
Contextualization of 4-Acetyl-2-(acetylaminomethyl)thiazole as a Research Target
While specific research data on this compound is scarce, its structural features allow for a contextual understanding of its potential as a research target. The molecule possesses two key functional groups attached to the thiazole core: an acetyl group at the 4-position and an acetylaminomethyl group at the 2-position.
The acetyl group is an electron-withdrawing group that can influence the electronic properties of the thiazole ring. The presence of a carbonyl moiety also provides a handle for further chemical modifications, such as condensation reactions, to create more complex molecules. mdpi.com The acetylaminomethyl group at the 2-position introduces a flexible side chain containing an amide functionality. Amide groups are capable of forming hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. mdpi.com
Given the known biological activities of other substituted thiazoles, this compound could be a candidate for investigation in several areas:
Medicinal Chemistry: Its structure could serve as a scaffold for the development of new therapeutic agents. The combination of the thiazole core with the acetyl and acetylaminomethyl groups might lead to novel interactions with biological targets.
Materials Science: The presence of heteroatoms and polar functional groups could make this compound interesting for the synthesis of coordination polymers or other functional materials.
Synthetic Chemistry: The synthesis of this specific substitution pattern on the thiazole ring could present interesting challenges and opportunities for the development of new synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-[(4-acetyl-1,3-thiazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5(11)7-4-13-8(10-7)3-9-6(2)12/h4H,3H2,1-2H3,(H,9,12) |
InChI Key |
RCCDSMBUARLPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CNC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Acetyl 2 Acetylaminomethyl Thiazole and Thiazole Derivatives
Classical Approaches to Thiazole (B1198619) Ring Synthesis
The foundational methods for constructing the thiazole ring have been known for over a century and continue to be widely employed due to their reliability and versatility. These classical syntheses typically involve the reaction of two components to form the five-membered heterocyclic ring.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most common and straightforward methods for preparing thiazoles. synarchive.comderpharmachemica.com The archetypal reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The mechanism commences with an SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com
The versatility of the Hantzsch synthesis lies in its tolerance for a wide range of substituents on both the α-haloketone and the thioamide, allowing for the preparation of a diverse library of thiazole derivatives. derpharmachemica.com Adaptations of this method have been developed to improve yields, shorten reaction times, and introduce a variety of functional groups onto the thiazole core. researchgate.net For instance, the use of microwave irradiation has been shown to significantly accelerate the Hantzsch reaction. nih.gov
One-pot modifications of the Hantzsch synthesis have also been developed, where the α-haloketone is generated in situ, thus avoiding the handling of these often lachrymatory and reactive intermediates. asianpubs.org Furthermore, the reaction conditions can be tuned to influence the regioselectivity of the cyclization when using unsymmetrical thioamides. rsc.org
Table 1: Examples of Hantzsch Thiazole Synthesis and its Adaptations
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Thiourea (B124793) | Refluxing acetone | 2-Amino-4-phenylthiazole | Not specified | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | nih.gov |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave heating | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Good to excellent | nih.gov |
| Acetophenone | Iodine and thiourea | Microwave irradiation (5 min), then heating in water (7 min) | 2-Amino-4-phenylthiazole | 92 | researchgate.net |
Condensation Reactions for 2-Aminothiazoles
The synthesis of 2-aminothiazoles is of particular importance as this structural motif is present in numerous pharmaceutical agents. rsc.org Beyond the Hantzsch reaction with thiourea, other condensation strategies have been developed to specifically target this class of compounds. These methods often involve the reaction of an α-halocarbonyl compound with a thiourea derivative. derpharmachemica.com
The reaction of α-diazoketones with thiourea in the presence of a green solvent like PEG-400 offers a catalyst-free and efficient route to 2-aminothiazoles. bepls.com Another approach involves the in-situ generation of α-bromoketones from ketones using reagents like N-Bromosuccinimide (NBS) in a one-pot reaction with thiourea, often facilitated by microwave irradiation in an aqueous medium. semanticscholar.org This avoids the isolation of the lachrymatory α-haloketone intermediate. semanticscholar.org The choice of reagents and reaction conditions can be tailored to accommodate a variety of substituents on the resulting 2-aminothiazole (B372263) ring. researchgate.net
Table 2: Condensation Reactions for the Synthesis of 2-Aminothiazoles
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-Diazoketones | Thiourea | PEG-400, 100 °C, 2–3.5 h | 2-Aminothiazoles | 87–96 | bepls.com |
| Acetophenone derivatives | Trichloroisocyanuric acid (TCCA), Thiourea | Ca/4-MePy-IL@ZY-Fe3O4 catalyst, EtOH, 80 °C | 2-Aminothiazole derivatives | High | rsc.org |
| Aromatic ketones | N-Bromosuccinimide (NBS), Thioureas | Microwave irradiation, PEG-400/water, 80–85 °C, 28–32 min | 4-Aryl-2-aminothiazoles | 84–89 | semanticscholar.org |
| Acetyl compounds | Thiourea and Iodine | Solvent-free | 2-Aminothiazole derivatives | Not specified | researchgate.net |
Contemporary Synthetic Methodologies
Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for thiazole synthesis. These contemporary approaches often focus on increasing molecular complexity in a single step, improving reaction efficiency through novel energy sources, and adhering to the principles of green chemistry.
Multicomponent Reactions for Thiazole Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials, have emerged as a powerful tool for the synthesis of complex molecules like thiazole derivatives. iau.iracs.org MCRs are highly atom-economical and offer a streamlined approach to generating molecular diversity. iau.ir
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have been adapted for the synthesis of thiazoles. researchgate.netmdpi.com For example, the Ugi reaction can be employed to generate endothiopeptides, which can then be cyclized to form thiazoles. organic-chemistry.org Another strategy involves a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which can be accelerated by N-methyl imidazole (B134444) under solvent-free conditions. iau.ir These MCRs provide rapid access to novel and diversely substituted thiazole derivatives. iau.ir
Table 3: Multicomponent Reactions for the Synthesis of Thiazole Derivatives | Reactants | Conditions | Product Type | Yield (%) | Reference | |---|---|---|---|---|---| | Aryl glyoxal, Aryl thioamide, Pyrazolones | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), room temperature | Pyrazole-linked thiazoles | Good to excellent | acs.org | | Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Water | 1,3-Thiazole derivatives | 78-90 | iau.ir | | Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates | N-methyl imidazole, solvent-free, room temperature | Substituted thiazole derivatives | Good | iau.ir | | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | H2O, microwave conditions | Trisubstituted thiazoles | Good to very good | bepls.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including thiazoles, by offering significant advantages over conventional heating methods. researchgate.netbenthamscience.com Microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity of the final products. researchgate.netresearchgate.net
The application of microwave energy has been successfully applied to classical reactions like the Hantzsch synthesis, as well as to multicomponent reactions for the preparation of thiazole derivatives. nih.govnih.gov For instance, the iodine-mediated condensation of a ketone with thiourea can be accomplished in a matter of minutes under microwave irradiation, a significant improvement over the hours required with conventional heating. researchgate.net Similarly, the synthesis of hydrazinyl thiazoles from equimolar amounts of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides can be achieved in 30-50 seconds. researchgate.net The efficiency and speed of MAOS make it a highly attractive methodology in modern organic synthesis. ingentaconnect.com
Table 4: Microwave-Assisted Synthesis of Thiazole Derivatives
| Reaction Type | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hantzsch Synthesis | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Microwave heating | Not specified | Lower yields with conventional heating | nih.gov |
| One-pot Three-component | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Microwave irradiation (500 W, 150 °C), Chitosan catalyst | 4-8 min | High/efficient | nih.gov |
| Iodine-mediated condensation | Ketone, Thiourea | DMF, microwave irradiation | 5-6 min | Better than conventional methods | researchgate.net |
| Condensation | Acetophenone, Iodine, Thiourea | Microwave irradiation (5 min), then heating in water (7 min) | 12 min total | 92 | researchgate.net |
Eco-Friendly and Green Chemistry Approaches in Thiazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for thiazoles. nih.govbohrium.com These eco-friendly approaches focus on the use of greener solvents (like water or polyethylene (B3416737) glycol), recyclable catalysts, and energy-efficient reaction conditions. bepls.comresearchgate.net
The use of ultrasonic irradiation is another green technique that can promote the synthesis of thiazole derivatives, often in shorter reaction times and with higher yields compared to conventional methods. nih.gov For example, new substituted Hantzsch thiazole derivatives have been synthesized in high yields using a reusable silica-supported tungstosilisic acid catalyst under ultrasonic irradiation. nih.govresearchgate.net Catalyst-free multicomponent reactions in water under microwave conditions also represent a significant green protocol for thiazole synthesis, offering advantages such as the use of a green solvent, short reaction times, high yields, and no harmful by-products. bepls.com The development of these sustainable methods is crucial for the future of chemical synthesis. mdpi.com
Table 5: Eco-Friendly and Green Chemistry Approaches in Thiazole Synthesis
| Approach | Reactants | Conditions | Key Green Aspect | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ultrasonic Irradiation | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | TCsSB catalyst, Ultrasonic irradiation, 35 °C | Use of biocatalyst, mild conditions | High | nih.gov |
| Recyclable Catalyst | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Reusable catalyst | 79-90 | nih.gov |
| Green Solvent | α-Diazoketones, Thiourea | PEG-400, 100 °C | Use of a green solvent, catalyst-free | 87–96 | bepls.com |
| Aqueous Microwave Synthesis | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | H2O, Microwave conditions | Use of water as solvent, no harmful by-products | Good to very good | bepls.com |
Catalytic Methods and Biocatalysis for Thiazole Formation
The formation of the thiazole ring can be efficiently achieved through various catalytic approaches, which offer advantages such as milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. organic-chemistry.org
Metal-Catalyzed Synthesis: Copper and palladium catalysts are prominently used in modern thiazole synthesis. organic-chemistry.org Copper-catalyzed reactions, for instance, enable a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to produce thiazoles in very good yields under mild conditions. organic-chemistry.org Another copper-catalyzed oxidative process utilizes simple aldehydes, amines, and elemental sulfur with molecular oxygen as a green oxidant. organic-chemistry.org Palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient ligand-free catalyst for the direct arylation of thiazole derivatives. organic-chemistry.org Rhodium(II) catalysts can be used to convert 1-sulfonyl-1,2,3-triazoles and thionoesters into 2,5-disubstituted thiazoles. organic-chemistry.org
Organocatalysis and Other Methods: Metal-free catalytic systems have also been developed. Trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of α-diazoketones with thioamides or thioureas to yield 2,4-disubstituted thiazole derivatives under mild conditions. organic-chemistry.org Furthermore, N,N-dimethyl-4-aminopyridine (DMAP) can catalyze the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org
Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, presents a green and efficient alternative for constructing heterocyclic compounds. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This method proceeds under mild conditions (45 °C in ethanol) and demonstrates high yields (up to 94%). nih.gov The enzyme shows a broad tolerance for different substrate amines and plays a key catalytic role in the reaction, which likely proceeds through the activation of a carbonyl group by the enzyme. nih.gov The use of biocatalysts like chitosan-MgO nanocomposites has also been explored for the eco-friendly synthesis of thiazoles. bepls.com
Overview of Catalytic Methods for Thiazole Synthesis
| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Metal Catalyst | Copper Iodide (CuI) | [3+1+1] Condensation | Mild conditions, good functional group tolerance. | organic-chemistry.org |
| Metal Catalyst | Palladium Acetate (Pd(OAc)₂) | Direct Arylation | Ligand-free, low catalyst concentration. | organic-chemistry.org |
| Metal Catalyst | Rhodium(II) | Reaction of 1-sulfonyl-1,2,3-triazoles | Forms 2,5-disubstituted thiazoles. | organic-chemistry.org |
| Organocatalyst | Trifluoromethanesulfonic acid (TfOH) | Coupling of α-diazoketones | Metal-free, mild conditions, broad substrate scope. | organic-chemistry.org |
| Biocatalyst | Trypsin from Porcine Pancreas (PPT) | One-Pot Multicomponent Synthesis | Mild conditions (45 °C), high yields, green solvent (ethanol). | nih.gov |
| Biocatalyst | Chitosan-MgO Nanocomposite | One-Pot Synthesis | Eco-friendly biocatalyst. | bepls.com |
One-Pot Synthetic Procedures for Thiazole Structures
One-pot reactions, particularly multicomponent reactions (MCRs), are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. acgpubs.orgresearchgate.net These approaches are instrumental in synthesizing diverse thiazole libraries. nih.gov
Several MCRs have been developed for thiazole synthesis. A three-component cascade cyclization involving enaminones, cyanamide, and elemental sulfur produces 2-amino-5-acylthiazoles in good yields. organic-chemistry.org Another strategy involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst to afford thiazole derivatives. nih.gov The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, can be adapted into a one-pot, three-component process. acgpubs.org For example, 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds can be condensed under neat conditions to give thiazole derivatives in excellent yields with short reaction times. acgpubs.org
Green chemistry principles are often incorporated into these one-pot syntheses. bepls.com Methods have been developed using water as a solvent, employing microwave irradiation to accelerate reactions, or proceeding under solvent- and catalyst-free conditions. bepls.com For instance, a microwave-assisted, catalyst-free domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water yields trisubstituted thiazoles. bepls.com Similarly, a chemoenzymatic one-pot synthesis catalyzed by trypsin provides an environmentally benign route to thiazole derivatives. nih.gov These MCRs offer significant advantages by reducing the number of purification steps for intermediates, thereby saving time and resources. researchgate.net
Examples of One-Pot Thiazole Syntheses
| Reactants | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Enaminones, Cyanamide, Elemental Sulfur | - | 2-Amino-5-acylthiazoles | Three-component cascade cyclization. | organic-chemistry.org |
| α-haloketone, Thiosemicarbazide, Carbonyl compounds | Neat reaction | Substituted thiazoles | Based on Hantzsch synthesis; short reaction time, high yields. | acgpubs.org |
| Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Microwave, Water | Trisubstituted thiazoles | Catalyst-free, green solvent, rapid. | bepls.com |
| Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Trypsin, Ethanol, 45 °C | Substituted thiazoles | Chemoenzymatic, mild conditions, high yields. | nih.gov |
| Arylglyoxals, Lawsone, Thiobenzamides | Acetic acid, 90 °C | Lawsone-1,3-thiazole hybrids | Excellent yields, short reaction times. | acs.org |
Derivatization Techniques for 4-Acetyl-2-(acetylaminomethyl)thiazole and Related Compounds
The functionalization and derivatization of pre-formed thiazole rings are crucial for creating analogues with diverse properties and for exploring structure-activity relationships. acs.org These techniques involve modifying existing substituents, such as the acetyl group, or introducing new functionalities onto the heterocyclic ring system.
Acetyl Group Introduction and Modifications
The introduction of an acetyl group onto a thiazole ring is typically achieved through acylation reactions. A Regel-type, transition-metal-free direct C-2 aroylation (a form of acylation) of thiazoles can be accomplished using acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP). organic-chemistry.org This method allows for the direct introduction of a keto-group at the C-2 position. The synthesis of novel thiazole derivatives can also start from thiosemicarbazones, which are then cyclized, and the resulting thiazole core can undergo further modifications, such as acetylation of a hydroxyl group using acetic anhydride. mdpi.com
Once introduced, the acetyl group itself can be a handle for further modifications. For instance, the ketone of an acetyl group can be condensed with other molecules. The synthesis of thiazole-chalcone hybrids has been accomplished where an intermediate, 1-(2-phenylthiazol-4-yl)ethanone, is used for the synthesis of various chalcones, demonstrating the utility of the acetyl group as a synthetic precursor. nih.gov
Functionalization of the Thiazole Ring System
The thiazole ring exhibits a distinct reactivity pattern that allows for selective functionalization at its carbon and nitrogen atoms. pharmaguideline.com
Electrophilic Substitution: The thiazole ring is susceptible to electrophilic substitution, with the C5-position being the most reactive, followed by the C4-position. fabad.org.trpharmaguideline.com The C2-position is electron-deficient and generally unreactive towards electrophiles. pharmaguideline.com Reactions like halogenation and sulfonation typically occur at the C5 position. pharmaguideline.com The presence of an electron-donating group at C2 can further facilitate electrophilic attack at C5. pharmaguideline.com
Nucleophilic Substitution: The C2 position is the most electron-deficient and therefore the primary site for nucleophilic attack. fabad.org.trpharmaguideline.com Halogens at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com
Deprotonation and Metalation: The proton at the C2 position is the most acidic and can be removed by strong bases like organolithium compounds. pharmaguideline.com The resulting 2-lithiothiazole is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes and alkyl halides, allowing for functionalization at this position. pharmaguideline.com
N-Alkylation: The nitrogen atom in the thiazole ring is basic and can be readily alkylated with alkyl halides to form thiazolium salts. pharmaguideline.com This modification can alter the electronic properties of the ring and is used in the synthesis of various derivatives. acs.org
Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as Suzuki-Miyaura and Stille couplings, are powerful tools for functionalizing thiazoles. These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl and alkyl groups onto the thiazole ring. organic-chemistry.org Direct C-H arylation, catalyzed by copper or palladium, is another efficient method for functionalizing the heterocycle without the need for pre-functionalization like halogenation. organic-chemistry.org
Synthesis of Hybrid Thiazole Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create novel compounds with potentially enhanced or synergistic activities. nih.gov The thiazole nucleus is a popular scaffold for creating such hybrid molecules.
A variety of thiazole-containing hybrids have been synthesized. These include:
Thiazole-Pyrazole Hybrids: These can be synthesized via multicomponent reactions. For example, a one-pot reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) yields diverse pyrazole-linked thiazoles at room temperature. acs.org Other routes involve Hantzsch thiazole synthesis followed by a Vilsmeier-Haack cyclization to link the two heterocyclic systems. chemrj.org
Thiazolyl-Pyrazoline Conjugates: These hybrids are formed by reacting thioamides with phenacyl bromides to construct the thiazole ring onto a pre-existing pyrazoline structure. acs.org
Thiazole-Chalcone Hybrids: These are typically prepared by the Claisen-Schmidt condensation of an acetyl-substituted thiazole with various aromatic aldehydes. nih.gov
Other Hybrids: Thiazoles have been linked to a wide array of other molecular scaffolds, including coumarins, triazoles, carbazoles, and benzenesulfonamides, to generate novel chemical entities. chemrj.orgacs.orgnih.gov For example, bis-thiazole derivatives have been synthesized by reacting substituted biphenyl-diamine with KSCN, followed by ring closure with phenacyl bromides. chemrj.org
These synthetic strategies provide access to a vast chemical space of thiazole derivatives and hybrids, enabling the exploration of their potential applications.
Elucidation of Molecular Mechanisms of Action for 4 Acetyl 2 Acetylaminomethyl Thiazole and Thiazole Derivatives
Enzyme Inhibition as a Primary Mechanism
Enzyme inhibition stands out as the predominant mechanism through which thiazole (B1198619) derivatives manifest their biological activities. By interacting with the active sites or allosteric sites of key enzymes, these compounds can modulate metabolic pathways, disrupt cellular integrity, and interfere with signaling cascades. This inhibitory action is the basis for their investigation as antibacterial, antifungal, and anticancer agents.
Bacterial Enzyme Targets (e.g., MurB, β-ketoacyl-[acyl-carrier-protein] synthase)
Thiazole derivatives have been identified as inhibitors of essential bacterial enzymes, making them promising candidates for novel antibiotic development.
MurB Inhibition: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial component in the biosynthesis of bacterial peptidoglycan, a structure essential for maintaining the integrity of the bacterial cell wall. researchgate.net Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. Certain 4-thiazolidinones, which are derivatives of thiazole, have been synthesized and evaluated for their ability to inhibit the MurB enzyme, demonstrating the potential of the thiazole scaffold to target this pathway. nih.govnih.gov
β-ketoacyl-[acyl-carrier-protein] synthase III (KAS III or FabH) Inhibition: The fatty acid synthesis (FAS) pathway in bacteria is another critical target for new antibacterial agents. nih.gov Specifically, β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates fatty acid biosynthesis and is highly conserved among various bacteria. nih.govnih.gov Several studies have reported the design and synthesis of thiazole derivatives as potent inhibitors of E. coli FabH (ecKAS III). nih.govbohrium.com These compounds have demonstrated significant antibacterial activity, with some exhibiting potent FabH inhibition with IC50 values in the low micromolar range. nih.govnih.govbohrium.com
| Thiazole Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 4e (Thiazole-amide derivative) | E. coli KAS III (ecKAS III) | 5.3 | nih.gov |
| Compound 5f (Thiazole-amide derivative) | E. coli FabH | 5.8 | nih.govbohrium.com |
| Various Thiazole-amide derivatives | E. coli FabH | 5.8 - 48.1 | nih.govbohrium.com |
Fungal Enzyme Targets (e.g., 14α-lanosterol demethylase, CYP51)
The primary mechanism of antifungal action for many azole-based drugs, which can include a thiazole moiety, is the inhibition of lanosterol (B1674476) 14α-demethylase. bohrium.com This enzyme, also known as CYP51, is a vital component of the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is an essential molecule for maintaining the structure and function of the fungal cell membrane. researchgate.net
By inhibiting CYP51, thiazole-containing antifungals disrupt ergosterol production. This leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth and replication. researchgate.net The mechanism often involves the nitrogen atom of the azole ring coordinating with the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its function. bohrium.com Molecular docking studies on various novel thiazole derivatives have predicted this inhibitory mechanism as the basis for their antifungal activity. researchgate.net
Sirtuin (SIRT2) Inhibition and its Implications
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, cell cycle regulation, and stress response. nih.govnih.gov Sirtuin 2 (SIRT2), in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. nih.gov
Recent research has led to the discovery of thiazole-based compounds as potent and selective SIRT2 inhibitors. nih.govharvard.edu The mechanism of inhibition can be unique; for instance, a class of aminothiazole-based inhibitors, termed Sirtuin-rearranging ligands (SirReals), function by inducing a structural rearrangement of the enzyme's active site. harvard.edu This creates a novel binding pocket that is not utilized by substrates or the NAD+ cofactor, leading to high selectivity for SIRT2 over other sirtuin isoforms. harvard.edu The development of such inhibitors highlights the potential of the thiazole scaffold in creating highly specific modulators of epigenetic targets.
| Thiazole Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 5a (Thiazole-urea derivative) | SIRT2 | 9.0 | nih.gov |
| Compound T1 (Thiazole-based) | SIRT2 | 17.3 | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is a critical regulator of cell proliferation, differentiation, and survival. nih.gov Overexpression or mutation of EGFR is a hallmark of many types of cancer, making it a key target for anticancer drug development. nih.govmdpi.com
The thiazole ring is a core structural component of numerous potent EGFR kinase inhibitors. nih.govgoogle.com For example, the FDA-approved multi-kinase inhibitor Dasatinib contains a thiazole moiety. nih.gov Thiazole derivatives function by competing with ATP for binding to the kinase domain of the EGFR, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways that promote tumor growth. mdpi.com Numerous studies have reported the synthesis of novel thiazole, thiazolyl-pyrazoline, and imidazo[2,1-b]thiazole (B1210989) derivatives that exhibit potent EGFR inhibition, with some compounds demonstrating IC50 values in the nanomolar range. nih.govdovepress.comnih.gov
| Thiazole Derivative Class | Specific Compound | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| Thiazolyl-pyrazoline | Compound 10d | EGFR | 32.5 | nih.gov |
| Thiazolyl-pyrazoline | Compound 10b | EGFR | 40.7 | nih.gov |
| Imidazo[2,1-b]thiazole | Compound 43 | EGFR | 122 | nih.gov |
| Imidazo[2,1-b]thiazole | Compound 39 | EGFR | 153 | nih.gov |
| Thiazolidinone | Compound 4 | EGFR | 90 | mdpi.com |
5-Lipoxygenase (5-LOX) Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in a variety of inflammatory diseases. mdpi.com Inhibition of 5-LOX is therefore a recognized therapeutic strategy for managing inflammation. nih.gov
Thiazole derivatives have been investigated as direct inhibitors of the 5-LOX enzyme. nih.gov For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and found to be potent 5-LOX inhibitors, with the most active compound showing an IC50 value in the nanomolar range. nih.gov Another study on chalcogen-containing compounds identified 4-(4-benzylphenyl) thiazol-2-amine (ARM1) as an inhibitor of LTA4H, a downstream enzyme in the 5-LOX pathway, and also as an inhibitor of 5-LOX activity in leukocytes. mdpi.com
| Thiazole Derivative | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |
| Compound 17b (5-benzylidene-2-phenylthiazolinone) | LOX (intact PMNL) | 0.09 µM | nih.gov |
| 4-(4-benzylphenyl) thiazol-2-amine (ARM1) | LTA4H (in PMNs) | 0.6 µM | mdpi.com |
Alpha-Amylase Inhibition
Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates, such as starch, into simpler sugars. nih.gov Inhibiting this enzyme can slow the absorption of glucose, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com
Several classes of thiazole derivatives have been evaluated as potential α-amylase inhibitors. Studies on thiazole-based carbohydrazide (B1668358) derivatives identified compounds with excellent inhibitory activity, with IC50 values comparable to the standard drug, acarbose. researchgate.net Similarly, novel thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety have shown remarkable α-amylase inhibition in vitro. nih.gov These findings suggest that the thiazole scaffold can be effectively utilized to design inhibitors of carbohydrate-metabolizing enzymes.
| Thiazole Derivative Class | Specific Compound | % Inhibition (Concentration) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Thiazolidine-4-one | Compound 5a | 90.04% (100 µg/mL) | - | nih.gov |
| Thiazolidine-4-one | Compound 5e | 77.12% (50 µg/mL) | - | nih.gov |
| Carbohydrazide | Compound 14 | - | 1.709 | researchgate.net |
| Carbohydrazide | Compound 10 | - | 1.747 | researchgate.net |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its inhibition is a well-established strategy in cancer therapy. nih.gov Numerous thiazole derivatives have been identified as potent inhibitors of CDK2. High-throughput screening has identified 2-acetamido-thiazolylthio acetic esters as inhibitors of CDK2. nih.gov
The general mechanism of inhibition involves the binding of the thiazole derivative to the ATP-binding pocket of the CDK2 protein. X-ray crystallography studies of various aminothiazole inhibitors bound to CDK2 have provided insights into their binding modes. nih.gov These studies reveal that specific substitutions on the thiazole ring can significantly impact the inhibitory activity. For instance, the introduction of a C2-methylamino or C2-ethylamino group on the thiazole ring has been shown to have a detrimental effect on CDK2 activity. nih.gov
Molecular modeling simulations of novel thiazolone and fused thiazolthione derivatives have demonstrated a good fit into the CDK2 active site, with complexes stabilized by essential hydrogen bonding. nih.gov The inhibition of CDK2 by these derivatives leads to a reduction in the phosphorylation of its substrates, such as the retinoblastoma protein (Rb) and histone H1, ultimately leading to cell cycle arrest. nih.gov
Interactive Data Table: CDK2 Inhibition by Thiazole Derivatives
| Compound Class | Specific Derivative Example | CDK2 IC50 (nM) | Reference |
| Thiazolone Derivatives | Compound 4 (specific structure not provided) | 105.39 | nih.gov |
| Fused Thiazolthione Derivatives | Compound 6 (specific structure not provided) | 139.27 | nih.gov |
| Aminothiazole Derivatives | Over 100 analogues synthesized | 1-10 | nih.gov |
Other Enzyme Targets (e.g., TNF-α, IMPDH, Rab7b)
Thiazole derivatives have been investigated for their inhibitory effects on a range of other enzymes implicated in various diseases.
Tumor Necrosis Factor-α (TNF-α): TNF-α is a key pro-inflammatory cytokine, and its inhibition is a therapeutic strategy for inflammatory diseases. The modulation of TNF-α production has been observed with certain plant-derived products, and the MTT assay, which utilizes a tetrazolium salt containing a thiazole ring (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a common method for assessing cell viability in such studies. nih.gov While direct inhibition of TNF-α by 4-Acetyl-2-(acetylaminomethyl)thiazole has not been reported, the broader class of heterocyclic compounds, including thiazoles, has been explored for this activity.
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral and anticancer therapies. While specific data on this compound is unavailable, other thiazole derivatives have been investigated as IMPDH inhibitors.
Rab7b: Mammalian Rab7b is a member of the Rab GTPase protein family that plays a role in cellular trafficking. Alterations in Rab7b expression have been linked to cancer. Molecular docking studies have suggested that certain synthetic thiazole compounds could potentially act as inhibitors of Rab7b. researchgate.net
Interactions with Biological Macromolecules
The biological activity of thiazole derivatives stems from their interaction with various biological macromolecules. The thiazole ring itself, with its sulfur and nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions with the active sites of proteins. nih.gov For example, in the context of CDK2 inhibition, the thiazole core forms key interactions within the ATP-binding pocket. nih.gov
Furthermore, modifications to the substituents on the thiazole ring can significantly influence these interactions. For instance, the presence of an acetyl group, as in this compound, could provide additional points for hydrogen bonding or other interactions with target proteins. The acetylamino group at the 2-position can also contribute to the binding affinity and selectivity of the molecule. mdpi.comnih.gov
Modulation of Cellular Signaling Pathways
Due to their ability to interact with key enzymes like kinases, thiazole derivatives can modulate various cellular signaling pathways. Inhibition of CDK2, for instance, directly impacts the cell cycle signaling cascade. nih.gov
The modulation of pathways involving TNF-α can influence inflammatory responses. The mechanism of TNF-α's effect on intestinal epithelial tight junction barriers involves the myosin light-chain kinase (MLCK) protein, suggesting a potential pathway that could be influenced by inhibitors. nih.gov Additionally, the Nrf2 and NF-κB pathways, which are crucial in regulating the oxidant-antioxidant balance, have been shown to be modulated by compounds containing an acetyl group, hinting at potential similar activities for this compound. nih.gov
Induction of Cellular Processes
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many thiazole derivatives have been shown to induce apoptosis in cancer cells. The mechanisms of apoptosis are complex, involving both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov
Thiazole derivatives can trigger apoptosis through various mechanisms. For example, some derivatives induce apoptosis in leukemia cells through a mitochondrial-dependent pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c. nih.gov This process is often accompanied by the activation of caspases, which are the executioners of apoptosis. The cleavage of caspase-3 is a common marker of apoptosis induction by thiazole compounds. nih.gov Furthermore, the expression of pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. nih.gov
Interactive Data Table: Apoptotic Effects of Thiazole Derivatives
| Thiazole Derivative Class | Cancer Cell Line | Observed Apoptotic Events | Reference |
| CPTH6 | Leukemia cells | Histone hypoacetylation, G0/G1 arrest, decreased mitochondrial membrane potential, cytochrome c release | nih.gov |
| Novel Thiazole-2-acetamide derivatives | Various cancer cell lines | Activation of apoptotic markers | nih.gov |
Cell Cycle Arrest
By inhibiting key cell cycle regulators like CDK2, thiazole derivatives can cause cell cycle arrest, preventing the proliferation of cancer cells. The specific phase of the cell cycle at which arrest occurs can vary depending on the compound and the cell type.
For instance, the thiazole derivative CPTH6 has been shown to cause an accumulation of cells in the G0/G1 phase. nih.gov The cytotoxic action of some anticancer agents is often preferential to cells in the S phase of the cell cycle. nih.gov The ability of thiazole derivatives to halt cell cycle progression is a key component of their potential anticancer activity.
Structure Activity Relationship Sar Studies of Thiazole Derivatives, Including 4 Acetyl 2 Acetylaminomethyl Thiazole Analogs
Influence of Substituent Position and Nature on Biological Potency
The biological activity of thiazole (B1198619) derivatives is highly dependent on the type of substituents and their specific placement on the thiazole ring or associated phenyl groups. Research has consistently shown that even minor changes in substituent position—such as ortho, meta, or para on an attached aryl ring—can lead to significant variations in potency and selectivity.
Studies on various thiazole series have demonstrated that substitution at the para position of a phenyl ring attached to the thiazole core often results in superior biological activity compared to meta or ortho substitutions. nih.gov For instance, in a series of thiazole carboxamide derivatives evaluated as c-Met kinase inhibitors, analogs with a mono-electron-withdrawing group at the 4-position (para) of the benzene (B151609) ring displayed higher inhibitory activity than those with the same group at the 3-position (meta) or 2-position (ortho). nih.gov Similarly, for certain N-(4-phenylthiazol-2-yl)benzamide analogs, chlorine substitution at the meta position was found to be far superior to substitution at the ortho position for inhibiting cancer cell migration.
The nature of the substituent is equally critical. SAR studies have revealed that aryl substitutions on the thiazole ring can induce better activity compared to hetaryl substitutions. nih.gov In some series of anticancer agents, the presence of m,p-dimethyl substitution on a phenyl ring was identified as a key factor for cytotoxic activity. nih.gov The replacement of certain groups, like an N,N-dimethyl group with a simple methyl or a phenyl ring, was also found to be crucial for antitumor effects, highlighting the sensitivity of biological targets to the steric and electronic profile of the substituent. nih.gov
Table 1: Effect of Substituent Position on c-Met Kinase Inhibitory Activity
| Compound | Substituent (R2) | Position on Benzene Ring | c-Met IC50 (nM) |
|---|---|---|---|
| 51aa | 4-F-C6H5 | para | 15.62 |
| 51ab | 3-F-C6H5 | meta | 23.24 |
| 51ac | 2-F-C6H5 | ortho | 18.49 |
| 51ad | 4-Cl-C6H5 | para | 17.78 |
| 51ae | 3-Cl-C6H5 | meta | 23.42 |
Impact of Electron-Donating and Electron-Withdrawing Groups
The effect of these groups is often target-specific. For instance, in the development of certain antimicrobial agents, the presence of strong EWGs, such as nitro or fluoro groups, particularly at the para position of an attached phenyl ring, was shown to enhance antibacterial activity. nih.gov This positive effect is sometimes attributed to an increase in the lipophilicity of the molecules, which can facilitate passage through bacterial cell membranes. Conversely, EDGs like methyl and methoxy (B1213986) groups were found to induce a negative effect on the antibacterial activity of the same series of compounds.
Table 2: Influence of Electronic Group Nature on Antibacterial Activity (MIC in µg/mL)
| Compound | Substituent | Electronic Nature | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|---|---|
| 5c | 4-F | Withdrawing | 6.25 | 6.25 | 12.5 | 12.5 |
| 5i | 4-NO2 | Withdrawing | 6.25 | 12.5 | 12.5 | 25 |
| 5e | 4-CH3 | Donating | 50 | 50 | 100 | 100 |
| 5f | 4-OCH3 | Donating | 50 | 100 | 100 | 100 |
Stereochemical Considerations in Thiazole Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of thiazole derivatives. Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecificity, meaning they interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
The synthesis of thiazole derivatives can result in chiral centers, and the specific configuration of these centers can dictate the molecule's potency. For example, the stereoselective synthesis of certain thiazole derivatives has shown that different isomers can possess varying levels of cytotoxic activity against cancer cell lines. nih.gov In one study, the Z-isomer of a synthesized thiazole derivative was confirmed, and its subsequent modification led to a compound with enhanced anticancer activity, underscoring the importance of specific geometric arrangements. nih.gov
Pharmacophore Elucidation and Optimization
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. For thiazole derivatives, the thiazole ring itself is often considered a "privileged pharmacophore" because of its ability to interact with a wide range of biological targets through various non-covalent interactions. nih.gov
The process of pharmacophore elucidation involves analyzing a set of active compounds to abstract their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, in designing inhibitors for a specific enzyme, the thiazole ring, in conjunction with an imine, might be proposed as a key hydrogen bond donor and acceptor pharmacophore. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophoric requirements or to guide the chemical modification of existing leads to improve their activity.
Once a pharmacophore model is established, it can be optimized. This involves synthesizing and testing new analogs designed to better fit the model or to introduce new favorable interactions with the target. For instance, if a model suggests a nearby hydrophobic pocket in the target's binding site, a hydrophobic group could be added to the thiazole scaffold at the appropriate position to increase binding affinity and potency. This iterative process of design, synthesis, and testing, guided by pharmacophore models, is a cornerstone of modern medicinal chemistry for optimizing lead compounds like 4-Acetyl-2-(acetylaminomethyl)thiazole analogs.
Computational and Theoretical Chemistry Approaches in Thiazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as a thiazole (B1198619) derivative, might interact with a biological target, typically a protein or enzyme. nih.gov By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net
In the context of thiazole research, docking studies have been employed to investigate the binding modes of various derivatives with their respective receptors. nih.gov For example, studies have successfully docked novel thiazole derivatives into the active sites of enzymes like lanosterol (B1674476) 14α-demethylase and bacterial MurB enzyme to understand their potential as antifungal or antibacterial agents. researchgate.netresearchgate.net The results of these simulations, often expressed as a docking score, help to rank potential drug candidates and guide the design of more potent inhibitors. nih.govmdpi.com For instance, a molecular docking study of certain thiazole derivatives against the aromatase enzyme and CDK2 revealed docking scores of -7.91 kcal/mol and -6.64 kcal/mol, respectively, indicating strong potential binding. mdpi.com
Table 1: Illustrative Molecular Docking Scores of Thiazole Derivatives Against Various Targets
| Compound Class | Target Protein | Best Docking Score (kcal/mol) | Key Interactions Noted | Source |
|---|---|---|---|---|
| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole | Lanosterol 14α-demethylase | -8.715 | Hydrogen bonding, π–π stacking | researchgate.net |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Aromatase Enzyme | -7.91 | N/A | mdpi.com |
| Thiazole-2-acetamide derivative | Tubulin (Colchicine site) | -7.3 | Hydrophobic interactions, Hydrogen bonding | nih.gov |
This table presents data for various thiazole derivatives to illustrate the application of molecular docking, not specifically for 4-Acetyl-2-(acetylaminomethyl)thiazole.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netiaea.org DFT studies are valuable for calculating various molecular properties, such as optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ekb.egosti.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. ekb.egnih.gov
In the study of thiazole derivatives, DFT calculations have been used to explore electronic properties and correlate them with experimental results. osti.govnih.gov For instance, DFT has been employed to analyze the geometry and electron delocalization of novel thiazole compounds, providing insights into the non-covalent interactions that stabilize the molecular framework. researchgate.net These theoretical calculations, often performed with basis sets like B3LYP/6-311G(d,p), help in understanding the structure-activity relationships of these molecules. researchgate.net
Molecular Dynamics Simulations in Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to study the conformational flexibility of molecules and the stability of ligand-protein complexes. researchgate.net By simulating the dynamic behavior of a system, MD can provide a more realistic picture of molecular interactions than static docking models. nih.gov
For thiazole research, MD simulations have been used to confirm the stability of protein-ligand complexes identified through molecular docking. researchgate.net Parameters such as the root-mean-square deviation (RMSD) are analyzed to assess the stability of the complex over the simulation period. ekb.egnih.gov These simulations are crucial for understanding how a thiazole derivative behaves in a dynamic biological environment, which is essential for predicting its efficacy as a drug. nih.gov
In Silico Prediction of Molecular Binding Affinities and Interactions
In silico methods encompass a variety of computational tools used to predict the binding affinities and interaction patterns of molecules. These techniques are vital in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. Beyond molecular docking, these methods can include more advanced calculations like free energy perturbation (FEP) and thermodynamic integration (TI) to provide more accurate estimations of binding free energy.
The prediction of molecular binding affinities for thiazole derivatives helps in identifying the most promising compounds for a specific biological target. nih.gov Computational tools can analyze interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of a ligand-receptor complex. researchgate.net For example, in silico studies on benzothiazole (B30560) derivatives have been used to predict binding scores with enzymes like HDAC8, with one compound recording a binding score of -10.093, suggesting high potency. researchgate.net
Advanced Theoretical Methods for Molecular Modeling
Advanced theoretical methods in molecular modeling extend beyond standard docking and DFT calculations. These can include quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger environment. Other advanced techniques involve sophisticated analyses of molecular orbitals, electron density, and non-covalent interactions (NCI). researchgate.net
In the investigation of thiazole derivatives, advanced computational analyses such as Natural Bond Orbital (NBO), Electron Localization Function (ELF), and Reduced Density Gradient (RDG) studies have been applied. researchgate.net These methods provide a deeper understanding of electron delocalization, chemical bonding, and the nature of non-covalent interactions that are critical for molecular stability and ligand-target recognition. researchgate.net
Application of Computer-Aided Drug Design (CADD) Strategies
Computer-Aided Drug Design (CADD) utilizes computational methods to facilitate the discovery and design of new drugs. nih.govnih.gov CADD strategies are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov These approaches are instrumental in minimizing the time and cost associated with the drug development pipeline by identifying and optimizing lead compounds computationally. nih.govajpamc.com
The application of CADD to thiazole research has been extensive, leading to the design of novel derivatives with potential therapeutic activities, including anticancer and antimicrobial properties. ajpamc.comnih.gov CADD tools are used to design molecules, predict their properties (such as ADME - absorption, distribution, metabolism, and excretion), and refine their structures to improve efficacy and reduce potential side effects. nih.gov
Ligand-Based Drug Design (LBDD) is a CADD approach that is employed when the three-dimensional structure of the biological target is unknown. nih.gov LBDD methods rely on the knowledge of molecules that are known to bind to the target. These methods analyze a set of active ligands to derive a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore or to guide the modification of existing ligands to enhance their activity. nih.gov
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) is a powerful computational methodology that leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize novel drug candidates. In the realm of thiazole research, SBDD has been instrumental in elucidating the binding modes of various thiazole derivatives and guiding the synthesis of more potent and selective inhibitors for a range of therapeutic targets. While direct SBDD studies on this compound are not extensively documented in publicly available literature, the principles and findings from research on structurally related thiazole-containing compounds provide significant insights into its potential molecular interactions and the role of its key functional groups.
The application of SBDD in the context of thiazole derivatives generally involves molecular docking simulations to predict the preferred binding orientation and affinity of the ligand within the active site of the target protein. These simulations are often complemented by more advanced techniques such as molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.
Key Interaction Patterns of Thiazole Derivatives from SBDD Studies:
SBDD studies on a variety of thiazole-containing molecules have revealed recurring interaction patterns that are crucial for their biological activity. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, frequently participates in a network of non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can be involved in sulfur-arene or other non-covalent interactions. The aromatic nature of the thiazole ring also allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding pocket.
The substituents on the thiazole core play a critical role in dictating the binding affinity and selectivity. For a molecule like this compound, the acetyl group at the 4-position and the acetylaminomethyl side chain at the 2-position are expected to be key determinants of its interaction profile.
Role of the 4-Acetyl Group: The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor and can form crucial hydrogen bonds with amino acid residues in the active site of a target protein. The methyl group of the acetyl moiety can engage in hydrophobic interactions, further anchoring the ligand in the binding pocket.
Role of the 2-(Acetylaminomethyl) Side Chain: This side chain offers multiple points of interaction. The amide nitrogen can act as a hydrogen bond donor, while the amide carbonyl oxygen can serve as a hydrogen bond acceptor. The flexibility of the aminomethyl linker allows the acetylamino group to adopt various conformations to optimize its interactions within the binding site.
Case Studies of SBDD in Structurally Related Thiazole Derivatives:
To illustrate the application of SBDD in understanding the binding of substituted thiazoles, we can examine findings from studies on analogous compounds. For instance, in the development of novel anticancer agents, molecular docking studies on 2,4-disubstituted thiazole derivatives targeting tubulin polymerization have been reported. nih.gov These studies have highlighted the importance of substituents at both the 2 and 4 positions in establishing key interactions within the colchicine (B1669291) binding site of tubulin.
In another example, the design of 4-aryl-5-aminomethyl-thiazole-2-amines as Rho-associated kinase (ROCK) inhibitors utilized molecular docking to understand their binding modes. nih.gov These studies revealed that the aminomethyl side chain could form important hydrogen bonding interactions within the kinase active site.
The following interactive data tables summarize representative findings from molecular docking studies on various thiazole derivatives, showcasing the types of interactions and the amino acid residues involved. While these are not specific to this compound, they provide a valuable framework for predicting its potential binding behavior.
Table 1: Predicted Binding Interactions of a 2-Acetamido-Thiazole Derivative with an Oxidoreductase (PDB ID: 2Y9X) researchgate.net
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| TYR 159 | Hydrogen Bond | 2.95 |
| SER 158 | Hydrogen Bond | 3.10 |
| GLY 160 | Hydrophobic | 3.50 |
| LEU 162 | Hydrophobic | 3.85 |
| PHE 295 | π-π Stacking | 4.50 |
Table 2: Predicted Binding Interactions of a 2,4-Disubstituted Thiazole Derivative with Tubulin nih.gov
| Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |
| ASN 258 | Hydrogen Bond | -7.2 |
| LYS 352 | Hydrogen Bond | -7.2 |
| LEU 248 | Hydrophobic | -7.2 |
| ALA 316 | Hydrophobic | -7.2 |
| VAL 318 | Hydrophobic | -7.2 |
These examples underscore the utility of SBDD in rationalizing the structure-activity relationships of thiazole derivatives and in guiding the design of new compounds with improved therapeutic potential. The insights gained from these computational studies are invaluable for predicting how a molecule like this compound might interact with various biological targets.
Mechanistic Research on Biological Activities of Thiazole Derivatives, Relevant to 4 Acetyl 2 Acetylaminomethyl Thiazole
Antimicrobial Research
Thiazole (B1198619) derivatives have demonstrated significant potential as antimicrobial agents, with research elucidating their mechanisms against various pathogens. ijpsjournal.comjchemrev.com Their amphiphilic nature can facilitate embedding within microbial cell membranes, leading to cytoplasm leakage and cell death. mdpi.com
The antibacterial action of thiazole derivatives is multifaceted, targeting essential bacterial processes. One key mechanism is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initial stage of fatty acid synthesis (FAS II) in bacteria. jchemrev.com By disrupting this pathway, these compounds effectively halt bacterial growth. jchemrev.com Another significant target is DNA gyrase, an enzyme vital for bacterial DNA replication. jchemrev.com Thiazole derivatives have been shown to act as inhibitors of this enzyme, preventing the supercoiling of DNA and thereby blocking replication. jchemrev.comnih.gov The introduction of various substituents to the thiazole core can produce encouraging results against tested bacterial strains. mdpi.com For instance, some derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. jchemrev.combiointerfaceresearch.com
| Thiazole Derivative Class | Mechanism of Action | Target Bacteria |
| Substituted Thiazoles | Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH) | Escherichia coli |
| Pyrazole-Thiazole Hybrids | DNA gyrase inhibition | S. aureus, E. coli, P. aeruginosa, B. subtilis |
| Thiazole-Pyrazoline Hybrids | Enhanced activity due to phenyl ring presence | Gram-positive and Gram-negative bacteria |
| Azole-Fluoroquinolone Hybrids | DNA gyrase inhibition | Gram-negative bacteria |
The antifungal properties of thiazole derivatives are often attributed to their ability to interfere with the fungal cell structure. nih.gov Research suggests that their mode of action may involve interactions with the fungal cell wall and/or the cell membrane. nih.govnih.gov Studies utilizing tests with ergosterol (B1671047), a key component of the fungal cell membrane, and sorbitol, an osmotic protectant, indicate that these compounds can disrupt membrane integrity and cell wall synthesis. nih.gov This disruption leads to increased ion permeability and ultimately fungal cell death. nih.gov Certain thiazole derivatives have shown potent activity against various Candida strains, with efficacy comparable to established antifungal agents like ketoconazole (B1673606) and fluconazole. jchemrev.comjchemrev.com The lipophilicity of these derivatives is often correlated with their high antifungal activity. nih.gov
| Thiazole Derivative Type | Proposed Antifungal Mechanism | Target Fungi |
| Thiazoles with Cyclopropane System | Disruption of cell wall structure and/or cell membrane integrity | Candida albicans |
| 2,4-disubstituted Thiazoles | Interference with cell membrane function | Ustilago tritici, Puccinia striiformis |
| Hydrazone-linked Bisthiazoles | Increased potency due to dual thiazole moieties | Aspergillus fumigatus |
Thiazole derivatives have emerged as promising agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. benthamdirect.com A critical mechanism of action is the inhibition of the enzyme RmlC, which is essential for the biosynthesis of dTDP-rhamnose, a vital component of the mycobacterial cell wall. asianpubs.org Thiazole derivatives, particularly those with a carbonyl group scaffold, have been designed to target this enzyme. asianpubs.org Additionally, similar to their antibacterial action, some thiazole-based compounds inhibit mycobacterial DNA gyrase. nih.gov The conjugation of thiazole structures with fluoroquinolones has produced hybrids with significant activity against M. tuberculosis H37Rv strain, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govbenthamdirect.com
| Thiazole Derivative Class | Antimycobacterial Mechanism | Target Strain |
| Thiazoles with Carbonyl Scaffold | Inhibition of RmlC enzyme in cell wall synthesis | Mycobacterium tuberculosis |
| Thiazole-Fluoroquinolone Hybrids | DNA gyrase inhibition | M. tuberculosis H37Rv |
| 2,5′-bisthiazole Compounds | Inhibition of mycobacterial growth | M. tuberculosis H37Ra, M. bovis BCG |
| Thiosemicarbazide Derivatives | Inhibition of mycobacterial growth | M. tuberculosis H37Ra, M. bovis |
Anticancer/Antiproliferative Research
Thiazole-containing compounds are integral to cancer research, with several derivatives demonstrating potent antiproliferative activity through various mechanisms. nih.govneliti.comresearchgate.net These mechanisms often involve inducing programmed cell death (apoptosis) and halting the cell cycle. nih.govmdpi.com
One primary mode of action is the induction of apoptosis. nih.govdntb.gov.ua Studies have shown that certain thiazole derivatives can cause DNA fragmentation and mitochondrial depolarization, key events in the apoptotic cascade. nih.gov They can also trigger cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating. neliti.commdpi.com
Another significant anticancer mechanism is the disruption of tubulin polymerization. researchgate.net Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting its polymerization, thiazole derivatives can arrest mitosis and lead to apoptotic cell death. neliti.comresearchgate.net
Furthermore, thiazole derivatives act as inhibitors of key signaling pathways involved in cancer progression. They have been found to inhibit kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com Other targeted pathways include NF-κB, mTOR, and PI3K/Akt, which are involved in cell survival, proliferation, and growth. nih.govdntb.gov.ua Some derivatives have also been shown to modulate topoisomerase and histone deacetylase (HDAC) activity. nih.govdntb.gov.ua
| Thiazole Derivative | Mechanism of Action | Target Cancer Cell Line(s) |
| Thiosemicarbazone-Thiazole Hybrids | Induction of apoptosis, DNA fragmentation, mitochondrial depolarization | Various tumor cell lines |
| Arylidene-Hydrazinyl-Thiazoles | Inhibition of cell proliferation | MDA-MB-231 (Breast), HeLa (Cervical) |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 kinase inhibition, cell cycle arrest, apoptosis activation | MCF-7 (Breast), HepG2 (Liver) |
| 5,6-diarylimidazo[2.1-b]thiazoles | Selective inhibition of COX-2 | Not specified |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetamides | Cytotoxic activity | A549 (Lung) |
Anti-inflammatory Research
The anti-inflammatory effects of thiazole derivatives are primarily linked to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). doaj.orgresearchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. doaj.org
Research has identified thiazole derivatives that act as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while showing less activity against the constitutive COX-1 isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In addition to direct enzyme inhibition, these compounds can affect downstream signaling pathways involved in inflammation, such as JAK-STAT, MAPK, and those mediated by TNF-α. doaj.orgresearchgate.net
| Thiazole Derivative Class | Anti-inflammatory Mechanism | Key Target(s) |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | Non-selective COX-1/COX-2 inhibitor | COX-1, COX-2 |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | Selective COX-2 inhibitor | COX-2 |
| 5,6-diarylimidazo[2.1-b]thiazole derivatives | Potent and selective inhibition of COX-2 | COX-2 |
| 2,4-disubstituted thiazoles | Inhibition of inflammation | Pro-inflammatory mediators |
Antidiabetic Research
Thiazole derivatives have shown considerable promise in the management of diabetes through multiple mechanisms. ijpsjournal.com A prominent mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. rasayanjournal.co.innih.gov By inhibiting these enzymes in the digestive tract, thiazole compounds can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. nih.gov
Another critical target for thiazole derivatives, particularly the thiazolidinedione (TZD) class like pioglitazone (B448) and rosiglitazone, is the peroxisome proliferator-activated receptor-gamma (PPARγ). rasayanjournal.co.in TZDs are agonists of this nuclear receptor, and its activation in adipocytes leads to improved insulin (B600854) sensitivity and glucose uptake in peripheral tissues. rasayanjournal.co.in
Additionally, some thiazole derivatives act as aldose reductase inhibitors. rasayanjournal.co.in Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent diabetic complications like neuropathy, retinopathy, and nephropathy. By inhibiting this enzyme, thiazole derivatives can potentially mitigate these long-term complications. rasayanjournal.co.innih.gov
| Thiazole Derivative Class | Antidiabetic Mechanism of Action | Enzyme/Receptor Target |
| Imidazopyridine-Thiazole Hybrids | Inhibition of carbohydrate absorption | α-glucosidase |
| Hydrazine-Thiazole Hybrids | Inhibition of polyol pathway and carbohydrate digestion | Aldose Reductase, α-glucosidase, α-amylase |
| Thiazolidinediones (TZDs) | Improvement of insulin sensitivity | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) |
| 5-arylidene-2,4-thiazolidinediones | Inhibition of polyol pathway | Aldose Reductase |
Antiplatelet Research
No studies specifically investigating the antiplatelet mechanism of 4-Acetyl-2-(acetylaminomethyl)thiazole were identified.
Anticonvulsant Research
No studies specifically investigating the anticonvulsant mechanism of this compound were identified.
Antioxidant Research
No studies specifically investigating the antioxidant mechanism of this compound were identified.
Antileishmanial Research
No studies specifically investigating the antileishmanial mechanism of this compound were identified.
Analgesic Research
No studies specifically investigating the analgesic mechanism of this compound were identified.
Q & A
Q. What are the recommended synthetic routes for 4-acetyl-2-(acetylaminomethyl)thiazole, and how do reaction conditions influence yield and purity?
The compound can be synthesized via condensation reactions between thiazole precursors and acetylated amines. For example, describes refluxing intermediates (e.g., phenoxymethylbenzoimidazole derivatives) with ethanol as a solvent, achieving yields of 61–85% . Catalysts such as AlCl₃ ( ) or coupling agents for amide bond formation ( ) are critical. Purity is validated via HPLC () and elemental analysis (C, H, N, S) with ≤0.4% deviation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetyl groups at δ 2.1–2.3 ppm) and confirms thiazole ring substitution patterns .
- IR Spectroscopy : Identifies C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HPLC : Monitors reaction progress and purity (>95% in optimized protocols) .
- Melting Point Analysis : Validates crystallinity (e.g., 160–165°C for related thiazole hybrids) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thiazole derivatives like this compound?
Discrepancies in cytotoxicity or antimicrobial results may arise from:
- Purity Variations : Impurities in synthesis (e.g., unreacted intermediates) can skew bioassays. Use preparative HPLC () or column chromatography for isolation .
- Assay Conditions : Adjust cell lines (e.g., HeLa vs. MCF-7 in ) or microbial strains to validate specificity.
- Structural Isomerism : Confirm regiochemistry via NOESY NMR or X-ray crystallography to rule out positional isomers .
Q. What experimental strategies optimize the antitumor mechanism of this compound derivatives?
- SAR Studies : Modify substituents (e.g., fluorophenyl or bromophenyl groups in ) to enhance binding to kinases or tubulin .
- In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., EGFR or α/β-tubulin) and prioritize derivatives for synthesis .
- Apoptosis Assays : Quantify caspase-3/7 activation and mitochondrial membrane potential loss in treated cancer cells .
Q. How do structural modifications of the thiazole core affect pharmacokinetic properties?
- Lipophilicity : Introduce polar groups (e.g., -COOH in ) to improve solubility. LogP values can be calculated via ChemDraw or experimental shake-flask methods.
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Methyl or acetyl groups () often reduce oxidation rates .
- Bioavailability : Use Caco-2 cell monolayers to measure permeability and predict oral absorption .
Q. What methodologies address discrepancies in NMR data interpretation for thiazole derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., distinguishing acetylaminomethyl protons from aromatic thiazole signals) .
- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (Gaussian or ACD/Labs) to validate assignments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
